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Compound of Interest

Compound Name: BAY1143572

Cat. No.: B1191584 Get Quote

This technical support center is designed for researchers, scientists, and drug development

professionals to provide guidance on overcoming challenges related to the poor oral

bioavailability of Atuveciclib.

Frequently Asked Questions (FAQs)
Q1: What is Atuveciclib and what are the common challenges with its oral bioavailability?

Atuveciclib (also known as BAY 1143572) is a potent and highly selective inhibitor of Cyclin-

Dependent Kinase 9 (CDK9), a key regulator of gene transcription.[1][2] It is being investigated

for its potential as an anti-cancer therapeutic.[1][2] While Atuveciclib has shown oral

bioavailability, optimizing its formulation to ensure consistent and adequate absorption can be

challenging.[3] Like many kinase inhibitors, Atuveciclib's oral bioavailability can be influenced

by factors such as low aqueous solubility and potential for efflux by transporters in the

gastrointestinal tract.[4] An earlier lead compound, BAY-958, exhibited low aqueous solubility

(11 mg/L at pH 6.5), moderate permeability, and a high efflux ratio, resulting in poor oral

bioavailability (10%) in rats. Atuveciclib was developed to improve upon these properties.

Q2: What is the Biopharmaceutics Classification System (BCS) classification of Atuveciclib and

why is it important?

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous

solubility and intestinal permeability. While a definitive BCS classification for Atuveciclib is not

publicly available, based on the information for the lead compound (low solubility, moderate
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permeability), it is likely a BCS Class II or IV compound. This classification is crucial as it helps

to identify the rate-limiting step for oral absorption.

BCS Class II: Low Solubility, High Permeability. For these drugs, the dissolution rate is the

primary barrier to absorption.

BCS Class IV: Low Solubility, Low Permeability. These drugs face challenges with both

dissolving in the gastrointestinal fluids and crossing the intestinal wall.

Understanding the likely BCS class of Atuveciclib allows researchers to select appropriate

formulation strategies to enhance its bioavailability.

Q3: What are the key physicochemical properties of Atuveciclib that I should be aware of?

While detailed proprietary data may not be available, published information on a precursor

compound and Atuveciclib itself provides valuable insights.
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Property
Lead Compound
(BAY-958)

Atuveciclib (BAY
1143572)

Implication for Oral
Bioavailability

Aqueous Solubility
Low (11 mg/L at pH

6.5)

Improved compared to

lead

Low solubility can lead

to incomplete

dissolution in the GI

tract, limiting the

amount of drug

available for

absorption.

Permeability (Caco-2)
Moderate (Papp A→B:

22 nm/s)

Moderate (Papp A→B:

35 nm/s)[3]

Moderate permeability

suggests the drug can

cross the intestinal

epithelium, but this

may not be optimal.

Efflux Ratio (Caco-2) High (15) Moderate (6)[3]

A high efflux ratio

indicates that the drug

is actively transported

back into the intestinal

lumen, reducing net

absorption. Atuveciclib

shows an

improvement over its

predecessor.

Oral Bioavailability

(Rat)
Low (10%)

Significantly Improved

(54%)[3]

This demonstrates

that formulation and

chemical modification

can successfully

overcome initial

bioavailability

challenges.

Q4: What formulation strategies can be employed to improve the oral bioavailability of

Atuveciclib?
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Several formulation strategies can be effective for poorly soluble compounds like Atuveciclib:

Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug,

which can lead to a faster dissolution rate.[4]

Amorphous Solid Dispersions: Dispersing Atuveciclib in a hydrophilic polymer matrix can

prevent crystallization and maintain the drug in a higher energy, more soluble amorphous

state.

Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems

(SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[4]

Salt Formation: Creating a salt of the active pharmaceutical ingredient can significantly alter

its solubility and dissolution rate. The hydrochloride salt of the lead compound was used in

some preclinical studies.

Use of Solubilizing Excipients: For preclinical in vivo studies, Atuveciclib has been formulated

as a solution using solubilizers like polyethylene glycol (PEG 400). Another suggested

formulation includes DMSO, PEG300, Tween 80, and water.[3]
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Observed Issue Potential Cause(s)
Recommended

Troubleshooting Steps

Low and/or variable plasma

concentrations after oral

dosing

Poor aqueous solubility

leading to incomplete

dissolution. pH-dependent

solubility causing variable

dissolution in different regions

of the GI tract. High first-pass

metabolism in the gut wall or

liver. Efflux transporter activity.

1. Characterize Solubility:

Determine the pH-solubility

profile of Atuveciclib. 2.

Formulation Enhancement:

Prepare and test different

formulations (e.g.,

micronization, amorphous solid

dispersion, lipid-based

formulation) in in vitro

dissolution studies. 3. In Vitro

Permeability and Efflux: Use

Caco-2 cell assays to confirm

permeability and assess the

impact of efflux pump

inhibitors. 4. In Vivo Studies:

Conduct pharmacokinetic

studies in animal models with

different formulations to assess

improvements in bioavailability.

Lack of dose proportionality in

pharmacokinetic studies

Saturation of dissolution at

higher doses. Saturation of

transport mechanisms.

1. In Vitro Dissolution: Perform

dissolution studies at different

drug loadings to identify

potential saturation of

solubility. 2. In Vivo Dose

Escalation Studies: Carefully

design dose-ranging studies to

identify the dose at which

proportionality is lost. 3.

Formulation Adjustment:

Consider formulations that

enhance and maintain

solubility at higher

concentrations.
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High inter-animal variability in

plasma exposure

Differences in gastrointestinal

physiology (e.g., gastric pH,

transit time) among animals.

Food effects. Inconsistent

dosing technique.

1. Controlled Feeding:

Standardize feeding protocols

for animal studies (e.g., fasted

vs. fed state). 2. Vehicle

Optimization: Ensure the

dosing vehicle is robust and

provides consistent drug

delivery. 3. Refine Dosing

Technique: Ensure accurate

and consistent administration

of the oral dose.

Precipitation of Atuveciclib in

the formulation vehicle or upon

dilution

The vehicle cannot maintain

the desired concentration. The

drug is supersaturated and

thermodynamically unstable.

1. Screen Vehicles: Test a

range of pharmaceutically

acceptable vehicles and co-

solvents. 2. Lower

Concentration: If feasible,

reduce the drug concentration

in the formulation. 3. Use a

Nanosuspension: This can

keep the drug as fine particles

and prevent the formation of

larger, less soluble

precipitates.

Experimental Protocols
Protocol 1: In Vitro pH-Dependent Solubility Assessment

Objective: To determine the aqueous solubility of Atuveciclib at different pH values relevant to

the gastrointestinal tract.

Methodology:

Prepare a series of buffers at pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids.
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Add an excess amount of Atuveciclib powder to a known volume of each buffer in separate

sealed vials.

Agitate the vials at 37°C for 24-48 hours to allow the solution to reach equilibrium.

Centrifuge the samples to pellet the undissolved drug.

Carefully collect the supernatant and filter it through a 0.22 µm filter.

Analyze the concentration of dissolved Atuveciclib in the filtrate using a validated analytical

method such as HPLC-UV.

Protocol 2: In Vitro Dissolution Testing of Different Formulations

Objective: To compare the dissolution rate and extent of different Atuveciclib formulations.

Methodology:

Prepare different formulations of Atuveciclib (e.g., micronized powder, amorphous solid

dispersion, physical mixture with excipients).

Use a USP II (paddle) dissolution apparatus.

The dissolution medium should be a biorelevant fluid (e.g., Simulated Gastric Fluid (SGF) or

Fasted State Simulated Intestinal Fluid (FaSSIF)).

Maintain the temperature at 37°C and the paddle speed at a suitable rate (e.g., 50-75 rpm).

Introduce a known amount of the Atuveciclib formulation into the dissolution vessel.

Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

Analyze the concentration of dissolved Atuveciclib in each sample using a validated

analytical method.

Plot the percentage of drug dissolved versus time to compare the dissolution profiles of the

different formulations.
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Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of different Atuveciclib formulations.

Methodology:

Use male Wistar or Sprague-Dawley rats.

Divide the animals into groups, with each group receiving a different formulation of

Atuveciclib. Include an intravenous (IV) dosing group to determine the absolute

bioavailability.

For oral administration, formulate Atuveciclib in a suitable vehicle (e.g., 0.5%

carboxymethylcellulose, or a solution with PEG 400).

Administer a single oral dose of the Atuveciclib formulation to each rat via oral gavage.

For the IV group, administer a single dose via tail vein injection.

Collect blood samples from the jugular vein or another appropriate site at various time points

(e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

Process the blood samples to obtain plasma.

Analyze the concentration of Atuveciclib in the plasma samples using a validated LC-MS/MS

method.

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability

(F%).
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Atuveciclib Signaling Pathway Inhibition

Atuveciclib

P-TEFb (CDK9/CycT)

Inhibits

RNA Polymerase II-CTD

Phosphorylates

Transcription of 
Tumor-Promoting Genes

Initiates

Tumor Cell Apoptosis Inhibition of 
Tumor Cell Proliferation

Click to download full resolution via product page

Caption: Atuveciclib inhibits P-TEFb, preventing transcription and promoting apoptosis.
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Troubleshooting Workflow for Low Oral Bioavailability

Low in vivo exposure of Atuveciclib Assess pH-dependent
solubility

Evaluate in vitro
permeability (Caco-2)

Solubility is low

Investigate first-pass
metabolismSolubility is adequate

Develop enabling
formulations

Permeability is moderate/high

Permeability is low

Conduct in vivo PK study
with new formulations

Click to download full resolution via product page

Caption: A logical workflow to diagnose and address poor oral bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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